3-Methylcholanthrene
Overview
Description
Synthesis Analysis
The synthesis of 3-Methylcholanthrene has evolved over time to become more efficient and applicable to a broader range of polycyclic hydrocarbons. Jacobs and Harvey (1981) describe a novel synthesis method that is simpler than previous approaches and potentially applicable to the synthesis of a wide range of other polycyclic hydrocarbons and their carcinogenic metabolites (Jacobs & Harvey, 1981). Another efficient synthesis route, described by Gimisis and Koreeda (1993), achieves a five-step synthesis from 5-methylhomophthalic anhydride and N,N-diethyl-1-naphthamide in 55% overall yield, highlighting a unique, highly selective double Friedel-Crafts cyclization process (Gimisis & Koreeda, 1993).
Scientific Research Applications
Transcription Regulation : 3-MC increases the activities of protein kinases and RNA polymerase A in hepatic cells of young rats, implying a role in transcription regulation (Kleeberg et al., 1982).
Nucleolar Activity : It stimulates nucleolar activity in rat liver cells, suggesting an increase in ribosomal gene activity (Komáromy & Tigyi, 1986).
Influence on Drug Therapy : 3-MC inhibits the carcinogenicity of an aminoazo dye, with implications for drug therapy and clinical trials (Conney & Reidenberg, 2012).
Genomic Activation : Administration of 3-MC leads to the activation of a region(s) on the genome, affecting liver chromatin's efficacy as a template in RNA polymerase systems (Bresnick & Mosse, 1969).
DNA-Dependent RNA Polymerase Activity : It stimulates rat liver DNA-dependent RNA polymerase activity, potentially mediating its effects on gene activity (Gelboin et al., 1967).
Tumorigenic Activity : 3-MC metabolites are potent tumor initiators in mouse skin and newborn mice (Levin et al., 1979).
Gonadal Toxicity : Daily exposure during puberty destroys the follicle reserve and alters ovulation rates, while daily administration of α-naphthoflavone has a stimulatory action on ovarian function (Rhon-Calderon et al., 2016).
Effect on Cytochrome P-448 and Hepatic Enzyme Activity : 3-MC treatment in marmoset monkeys increases cytochrome P-448 content and hepatic enzyme activity (Challiner et al., 1981).
Cholesterol and Hepatic G-6-PD : 3-MC treatment increases total cholesterol and hepatic G-6-PD, but also augments cholesterol HDL (Dessì et al., 1983).
Blocking Hepatic Necrosis : Administration in rats blocked hepatic necrosis induced by bromobenzene and partially blocked the hepatotoxic effect of carbon tetrachloride (Reid et al., 1971).
Safety And Hazards
Future Directions
3-Methylcholanthrene is often tested on mice and rats to derive information for cancer medicine development . Due to the influence of the compound on the central nervous system, its responses and change in response are compared . It is also known that due to genetic mutations, the compound causes cancer cells to develop .
properties
IUPAC Name |
3-methyl-1,2-dihydrobenzo[j]aceanthrylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,12H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQNQXQZIWHJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 | |
Record name | 3-METHYLCHOLANTHRENE | |
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DSSTOX Substance ID |
DTXSID0020862 | |
Record name | 3-Methylcholanthrene | |
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Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methylcholanthrene appears as yellow crystals or solid. (NTP, 1992), Pale yellow solid; [Merck Index] Faintly yellow fine crystals; [Aldrich MSDS] | |
Record name | 3-METHYLCHOLANTHRENE | |
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Record name | 3-Methylcholanthrene | |
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Boiling Point |
536 °F at 80 mmHg (NTP, 1992), 280 °C at 80 mm Hg | |
Record name | 3-METHYLCHOLANTHRENE | |
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Record name | 3-Methylcholanthrene | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 2.8X10-3 mg/L at 24-27 °C (average of 6 measured values from literature), In water, 2.9X10-3 mg/L at 25 °C, Soluble in xylene, toluene; slightly solubloe in amyl alcohol, Soluble in benzene, 3-Methyl cholanthrene solubility in a mixed lipid/sodium taurocholate bile salt system was minimal below the critical miocelle concentration of the bile salt. | |
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Density |
1.28 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.28 g/cu cm at 20 °C | |
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Vapor Pressure |
6.85e-07 mmHg at 68 °F (NTP, 1992), 0.0000038 [mmHg], 4.3X10-8 mm Hg at 25 °C | |
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Mechanism of Action |
... The mechanisms involved in 3-methylcholanthrene (MC) activation of c-fos and c-jun gene expression were examined in /this/ study. Evidence is presented that stimulation of c-fos transcription by MC involves a signal transduction pathway, which includes activation of the small G protein Ras, Raf-1 kinase, and the mitogen-activated protein (MAP) kinases, ERK1 and ERK2. Furthermore, phorbol 12-myristate 13-acetate, which uses both protein kinase C and protein-tyrosine kinase activities to induce c-fos promoter, may share a common pathway with MC downstream of Ras. The signal transduction pathway induced by MC to stimulate c-jun promoter involves Ras activation and the JNK group of MAP-kinases. | |
Record name | 3-Methylcholanthrene | |
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Product Name |
3-Methylcholanthrene | |
Color/Form |
Yellow needles from benzene, Yellow crystals, Pale yellow, slender prisms from benzene plus ether | |
CAS RN |
56-49-5 | |
Record name | 3-METHYLCHOLANTHRENE | |
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Record name | 3-Methylcholanthrene | |
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Record name | Benz[j]aceanthrylene, 1,2-dihydro-3-methyl- | |
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Record name | 3-METHYLCHOLANTHRENE | |
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Melting Point |
354 to 356 °F (NTP, 1992), 178 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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